1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3OS/c1-12(29-15-4-2-14(20)3-5-15)18(28)27-8-6-26(7-9-27)17-16(21)10-13(11-25-17)19(22,23)24/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBIMVQISCNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-chlorophenyl sulfanyl propanone in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine moiety enhance serotonin receptor affinity, suggesting potential for treating major depressive disorder (MDD) .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, as reported in a recent publication .
Antimicrobial Activity
The sulfanyl group in this compound contributes to its antimicrobial properties. Studies have indicated effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. This property is crucial for addressing the growing issue of antibiotic resistance .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a double-blind study involving 60 patients with MDD, participants treated with a derivative of the compound showed a significant decrease in Hamilton Depression Rating Scale scores compared to placebo controls after six weeks . This suggests that the compound's mechanism may involve modulation of serotonin pathways.
Case Study 2: Cancer Treatment
A preclinical trial evaluated the efficacy of this compound on breast cancer xenografts in mice. Results indicated a reduction in tumor volume by approximately 40% compared to untreated controls after four weeks of treatment, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on substituents, molecular properties, and reported applications.
Table 1: Structural and Functional Comparison
*Molecular weight calculated from formula C17H15Cl2F3N3OS.
Key Observations
Pyrrolidine-dione in introduces rigidity, which may reduce off-target interactions but increase synthetic complexity.
Synthetic Accessibility
- The target compound and analogs like RTB70 are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation) with yields >80%, indicating robust scalability .
Biological Relevance Pyrazoline derivatives (e.g., ) demonstrate broad antimicrobial activity, suggesting that the sulfanyl-chlorophenyl moiety in the target compound could be optimized for similar applications.
Physicochemical Properties
Biological Activity
1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one is a complex organic compound with potential biological activity. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic potentials based on recent studies.
The compound has the following chemical characteristics:
- Chemical Formula : C16H16ClF3N3OS
- Molecular Weight : 399.83 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Antibacterial Activity
Recent research has demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, studies show that derivatives containing the piperazine and pyridine moieties possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to their ability to interact with bacterial cell membranes or inhibit essential enzymes.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly its effect on acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurological disorders, while urease inhibitors have applications in managing urinary tract infections.
A study reported several derivatives exhibiting strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds . The following table summarizes the IC50 values for select derivatives:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | Urease | 2.14 |
| 7m | Urease | 0.63 |
| Reference | Urease | 21.25 |
Case Studies
Several case studies have investigated the biological activity of compounds related to the target molecule:
- Antibacterial Screening : A series of compounds were synthesized and tested against multiple bacterial strains using the agar disc-diffusion method. The results indicated that compounds similar to our target exhibited varying degrees of effectiveness, with some achieving comparable results to established antibiotics .
- Enzyme Interaction Studies : Molecular docking studies revealed that the synthesized derivatives could effectively bind to active sites of AChE, suggesting a promising pathway for developing new treatments for Alzheimer's disease .
- Toxicological Assessments : Safety evaluations indicated that while some derivatives displayed potent biological activities, they also exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic windows .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what coupling agents are typically employed?
-
Methodological Answer : The compound can be synthesized via a peptide coupling strategy. A representative procedure involves reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a thioether-containing carboxylic acid derivative (e.g., 3-(thiophen-2-ylthio)propanoic acid ) using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF. Triethylamine (NEt₃) is added to maintain basic conditions. Reaction progress is monitored via TLC or LC-MS, followed by purification via column chromatography .
-
Key Reagents :
| Reagent | Role |
|---|---|
| HOBt | Activates carboxylic acid |
| TBTU | Coupling agent |
| NEt₃ | Base for deprotonation |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR , HRMS , and X-ray crystallography (if crystals are obtainable). The trifluoromethyl and chlorophenyl groups produce distinct splitting patterns in NMR, while HRMS confirms the molecular ion ([M+H]⁺). For crystallography, slow evaporation from a DCM/hexane mixture may yield suitable crystals. Crystallographic data (e.g., bond angles, torsion angles) should align with computational predictions (DFT) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what pitfalls arise during scale-up?
- Methodological Answer :
- Solvent Choice : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Loading : Optimize HOBt/TBTU stoichiometry (typically 1.1–1.3 equivalents) to minimize excess reagent waste.
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization.
- Pitfalls : Scalability issues may arise from inadequate mixing (leading to hot spots) or residual DMF complicating purification. Switch to centrifugal partition chromatography for improved resolution .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies often stem from assay conditions or structural analogs . For example:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. IC₅₀ in MTT assays for cytotoxicity).
- Structural Modifications : Compare the 4-chlorophenylsulfanyl moiety in this compound with analogs bearing 4-fluorophenyl or pyrimidine groups. SAR studies may reveal substituent-dependent activity shifts .
- Data Table :
| Substituent | Activity (IC₅₀, μM) | Assay Type |
|---|---|---|
| 4-Cl-Ph-S | 12.3 (Anticancer) | MTT (HeLa) |
| 4-F-Ph-S | 8.7 (Antimicrobial) | MIC (E. coli) |
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs, leveraging the piperazine moiety’s flexibility.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl-pyridine group in hydrophobic pockets.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers, if applicable .
Data Contradiction Analysis
Q. Conflicting solubility data in DMSO vs. aqueous buffers: How to reconcile?
- Methodological Answer : Apparent contradictions arise from aggregation or pH-dependent ionization .
- Dynamic Light Scattering (DLS) : Check for nanoparticle formation in PBS (pH 7.4).
- Ionization Profiling : Perform potentiometric titration to determine pKa values of the piperazine nitrogen(s). Adjust buffer pH to enhance solubility (e.g., citrate buffer at pH 4.5) .
Experimental Design Considerations
Q. How to design a SAR study focusing on the piperazine and sulfanyl substituents?
- Methodological Answer :
- Core Modifications : Synthesize analogs with (a) piperidine or morpholine replacing piperazine and (b) sulfoxide or sulfone derivatives of the sulfanyl group.
- Biological Testing : Prioritize assays based on hypothesized targets (e.g., CYP450 inhibition for sulfanyl variants).
- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
